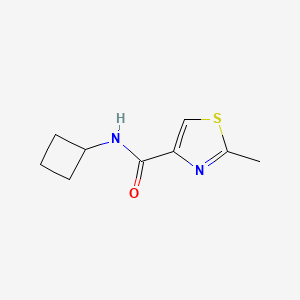

N-cyclobutyl-2-methyl-1,3-thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclobutyl-2-methyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c1-6-10-8(5-13-6)9(12)11-7-3-2-4-7/h5,7H,2-4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIAQJKAHLRKCEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)NC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-2-methyl-1,3-thiazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutylamine with 2-methyl-1,3-thiazole-4-carboxylic acid in the presence of coupling agents like carbodiimides. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

Oxidation: The thiazole ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the thiazole ring can yield dihydrothiazoles or tetrahydrothiazoles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles like halogens or nucleophiles like amines and thiols.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles and tetrahydrothiazoles.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

N-cyclobutyl-2-methyl-1,3-thiazole-4-carboxamide has been investigated for its potential as an antimicrobial and antifungal agent. Research indicates that compounds with thiazole structures can inhibit the growth of various pathogens, including bacteria and fungi. The compound's mechanism of action likely involves interference with microbial cell functions, although specific pathways remain to be fully elucidated .

Anticancer Studies

The anticancer potential of this compound has been explored in several studies. For instance, related thiazole derivatives have shown effectiveness against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structural properties of thiazoles suggest they may interact with cellular targets involved in cancer progression .

A case study demonstrated that thiazole derivatives could reverse drug resistance in cancer cells, enhancing the efficacy of established chemotherapeutics like paclitaxel and doxorubicin .

Biochemical Pathways

Thiazole derivatives are known to influence multiple biochemical pathways. They may act as antioxidants, analgesics, and anti-inflammatory agents. The diverse biological activities suggest that this compound could modulate various cellular processes at the molecular level .

Synthesis of Complex Molecules

In organic synthesis, this compound serves as a building block for creating more complex chemical entities. Its unique structure allows for modifications that can lead to novel compounds with enhanced biological activities or different industrial applications.

Dyes and Pigments

The compound can be utilized in the synthesis of dyes and pigments due to its stable chemical structure and potential reactivity with other functional groups. This application is particularly relevant in the textile and coatings industries where color stability and durability are critical.

Summary of Research Findings

Mechanism of Action

The mechanism of action of N-cyclobutyl-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring’s aromaticity and ability to participate in hydrogen bonding and π-π interactions play a crucial role in its activity .

Comparison with Similar Compounds

Structural Analogues in Enzyme Inhibition

- Thiazovivin (N-benzyl-2-(pyrimidin-4-ylamino)-1,3-thiazole-4-carboxamide): This ROCK1 inhibitor features a benzyl group and a pyrimidinylamino substituent. Unlike the target compound’s cyclobutyl group, Thiazovivin’s aromatic moieties enhance π-π interactions with hydrophobic enzyme pockets. Its inhibitory activity highlights the importance of planar substituents for kinase targeting .

4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides :

These analogs (e.g., compounds 3a–s ) replace the cyclobutyl group with pyridinyl rings and position the methyl group at the 4-position. The pyridinyl group facilitates hydrogen bonding with residues like Arg403 in viral spike proteins, as seen in SARS-CoV-2 docking studies. The target compound’s cyclobutyl group may offer superior steric complementarity for compact binding sites .

Natural Product Derivatives with Antiviral Activity

- 2-(2,3-Dihydroxyphenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide (MNC): Identified as a top hit against the SARS-CoV-2 Deltacron variant, MNC achieves a docking score of −6.60 kcal/mol. However, the cyclobutyl group in the target molecule may reduce metabolic oxidation compared to MNC’s labile imidazole .

Bacillamide A Analogues (e.g., 2-acetyl-N-[2-(1H-indol-3-yl)ethyl]-1,3-thiazole-4-carboxamide) :

These derivatives incorporate acetyl and indole groups, enabling hydrophobic interactions with cellular receptors. The indole’s aromaticity contrasts with the cyclobutyl group’s aliphatic nature, suggesting divergent applications—bacillamide analogues in antimicrobial therapy vs. the target compound in sterically constrained targets .

Key Pharmacological and Structural Differences

Table 1: Comparative Analysis of Thiazole Carboxamides

Biological Activity

N-cyclobutyl-2-methyl-1,3-thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, supported by data tables and research findings.

Target of Action

this compound acts on various biological pathways, primarily through its interactions with key proteins involved in cellular processes. The compound is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .

Mode of Action

The compound exhibits multiple pharmacological effects including:

- Antimicrobial : Inhibits the growth of bacteria and fungi.

- Antitumor : Induces apoptosis in cancer cells by modulating pathways associated with cell survival.

- Neuroprotective : Offers protection against neurodegenerative conditions through antioxidant properties .

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains and fungi. |

| Anticancer | Induces apoptosis in cancer cell lines, notably through CDK inhibition. |

| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo. |

| Neuroprotective | Protects neuronal cells from oxidative stress and apoptosis. |

| Antioxidant | Scavenges free radicals, reducing oxidative damage. |

Anticancer Activity

Research indicates that this compound significantly reduces cell viability in pancreatic cancer cell lines. In one study, the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Mechanistic Insights

A study demonstrated that the compound inhibits the phosphorylation of Mcl-1, a protein that promotes cell survival in cancer cells. This inhibition leads to increased apoptosis in treated cells . The compound's ability to modulate CDK activity was highlighted as a critical factor in its anticancer efficacy.

Antimicrobial Properties

In vitro assays have shown that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclobutyl-2-methyl-1,3-thiazole-4-carboxamide, and how do reaction parameters influence yield and purity?

- Methodology : Synthesis typically involves coupling a thiazole-4-carboxylic acid derivative with a cyclobutylamine group. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or CDI in anhydrous solvents (e.g., DMF, THF) at 0–25°C .

- Amide bond formation : React with N-cyclobutylamine under inert atmosphere at 60–80°C for 6–12 hours.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

- Critical Parameters :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 60–80°C | Higher temperatures accelerate reaction but may degrade sensitive groups . |

| Solvent | DMF or THF | Polar aprotic solvents enhance reagent solubility . |

| Reaction Time | 6–12 hours | Shorter times risk incomplete conversion; longer times increase side products . |

Q. How is the molecular structure of this compound confirmed experimentally?

- Techniques :

- NMR Spectroscopy : 1H/13C NMR to confirm cyclobutyl protons (δ 2.5–3.5 ppm, multiplet) and thiazole methyl group (δ 2.1–2.3 ppm, singlet) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns .

- X-ray Crystallography : Use SHELXL for refinement to resolve bond angles and torsional strain in the cyclobutyl ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., cyclobutyl → fluorinated cyclohexyl) and compare bioactivity .

- QSAR Modeling : Use Gaussian or MOE software to correlate electronic (Hammett σ), steric (Taft Es), and hydrophobic (logP) parameters with activity .

- Case Study :

| Analog | Substituent | IC50 (μM) | logP |

|---|---|---|---|

| Parent Compound | Cyclobutyl | 12.3 | 2.8 |

| Analog A | 4,4-Difluorocyclohexyl | 8.7 | 3.1 |

| Analog B | Trifluoromethyl | 5.2 | 3.5 |

| Data inferred from related thiazole carboxamides . |

Q. How should researchers address contradictory data in biological activity assays for this compound?

- Analysis Framework :

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% .

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24 vs. 48 hours) to reduce variability .

- Statistical Validation : Apply ANOVA with post-hoc tests (p < 0.05) to confirm reproducibility across replicates .

Q. What advanced techniques elucidate the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methods :

- Molecular Docking : AutoDock Vina to simulate binding poses in ATP-binding pockets (PDB: 3ERT) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) at concentrations 1–100 μM .

- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution for conformational analysis .

Data Contradiction and Resolution

Q. Why do different studies report varying synthetic yields for this compound?

- Root Causes :

- Side Reactions : Competing acylation of thiazole nitrogen vs. cyclobutylamine .

- Solvent Effects : Polar solvents (DMF) favor higher yields but may retain water, reducing coupling efficiency .

- Resolution : Optimize using anhydrous DMF with molecular sieves and monitor reaction progress via TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.